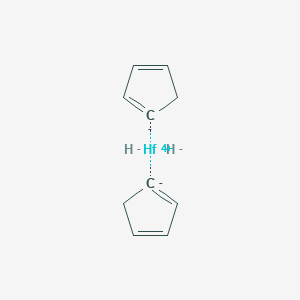
Disodium 2-butoxyethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-butoxyethyl phosphate is an organophosphate compound with the molecular formula C10H21Na2O6P. It is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its role as a flame retardant and plasticizer, making it valuable in the production of plastics, textiles, and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 2-butoxyethyl phosphate can be synthesized through the reaction of 2-butoxyethanol with phosphorus oxychloride, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated. The process is carefully monitored to maintain the appropriate reaction conditions, such as temperature, pressure, and pH levels. The final product is then purified and packaged for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-butoxyethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphates and other oxidation products.
Reduction: Reduction reactions can convert the compound into different phosphoric acid derivatives.
Substitution: The compound can participate in substitution reactions where the butoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphoric acid derivatives, and substituted organophosphate compounds. These products have diverse applications in different industries.
Scientific Research Applications
Disodium 2-butoxyethyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a flame retardant in the synthesis of polymers.
Biology: The compound is studied for its potential effects on biological systems, including its role as a plasticizer in biomedical devices.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Industry: It is widely used as a flame retardant and plasticizer in the production of plastics, textiles, and other materials.
Mechanism of Action
The mechanism of action of disodium 2-butoxyethyl phosphate involves its interaction with various molecular targets and pathways. The compound acts as a flame retardant by forming a protective layer on the surface of materials, preventing the spread of flames. In biological systems, it can interact with cellular membranes and proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-butoxyethyl) phosphate
- Triphenyl phosphate
- Triethyl phosphate
- Tributyl phosphate
Comparison
Disodium 2-butoxyethyl phosphate is unique due to its specific chemical structure and properties. Compared to similar compounds like tris(2-butoxyethyl) phosphate, it has different solubility and reactivity characteristics, making it suitable for specific applications. Its flame retardant and plasticizing properties are particularly valuable in industrial settings.
Properties
CAS No. |
72283-34-2 |
|---|---|
Molecular Formula |
C6H13Na2O5P |
Molecular Weight |
242.12 g/mol |
IUPAC Name |
disodium;2-butoxyethyl phosphate |
InChI |
InChI=1S/C6H15O5P.2Na/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
InChI Key |
MPFVDKFRCLZQKV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
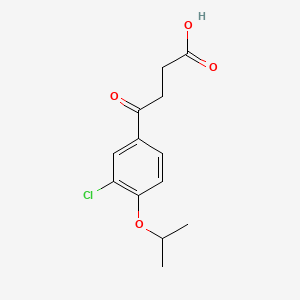
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)


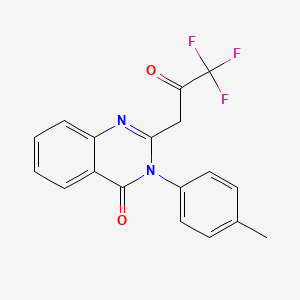
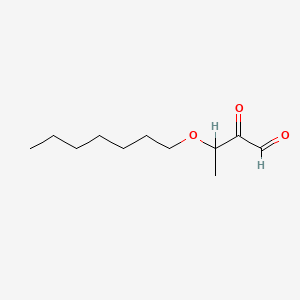
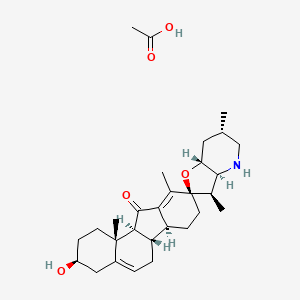
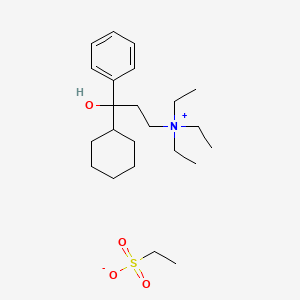

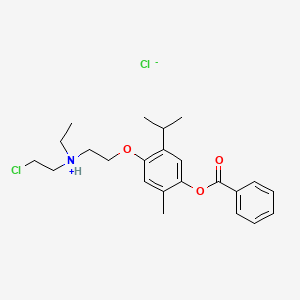

![sodium;4-[[4-[bis[4-(4-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]amino]benzenesulfonic acid](/img/structure/B13772765.png)
